2,4,6-Triiodobenzoic acid

Vue d'ensemble

Description

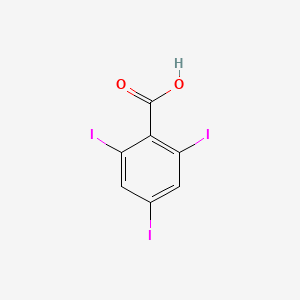

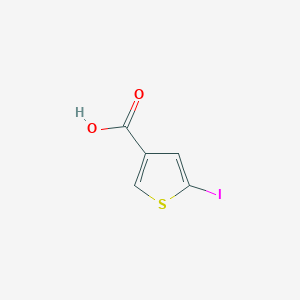

2,4,6-Triiodobenzoic acid is a compound with the molecular formula C7H3I3O2 . It has a molecular weight of 499.81 g/mol . It is also known by other names such as BENZOIC ACID, 2,4,6-TRIIODO- .

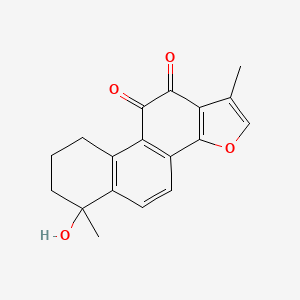

Molecular Structure Analysis

The molecular structure of 2,4,6-Triiodobenzoic acid consists of a benzoic acid core with three iodine atoms attached at the 2, 4, and 6 positions . The InChI string representation of the molecule is InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis

2,4,6-Triiodobenzoic acid has a molecular weight of 499.81 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 174 .Applications De Recherche Scientifique

Vascular Embolization

- Application : TIBA is employed in the preparation of polymeric hydrogel-based particles used for vascular embolization. These particles can be selectively delivered to blood vessels, leading to localized occlusion and treatment of vascular malformations or tumors .

Agrochemicals

- Application : In the agrochemical field, TIBA has potential as a growth regulator. It affects plant development by inhibiting auxin transport, which influences root elongation and branching. Researchers explore its use in crop management, especially for controlling weed growth and promoting desirable plant traits .

Pharmaceuticals

- Application : TIBA serves as a building block in the synthesis of various compounds. For instance:

Dyestuffs

- Application : TIBA can be utilized in the dyestuff industry. Its unique iodine atoms impart color and reactivity, making it valuable for dye synthesis. Researchers explore its potential as a dye intermediate or as a component in specialized colorants .

Polymer Chemistry

- Application : TIBA participates in the synthesis of radiopaque polymers. These polymers are crucial for medical devices, such as catheters and stents, where visibility during imaging procedures is essential. The incorporation of TIBA enhances the radiopacity of these materials .

Analytical Chemistry

- Application : TIBA can serve as an analytical standard in quality control and research laboratories. Its purity and identity are determined using techniques like high-performance liquid chromatography (HPLC). Researchers rely on it as a reference compound for accurate measurements and validation .

Safety and Hazards

Mécanisme D'action

Target of Action

2,4,6-Triiodobenzoic acid primarily targets the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

2,4,6-Triiodobenzoic acid acts as an auxin transport inhibitor . It inhibits the polar transport of indole-3-acetic acid (IAA), an important plant hormone . This inhibition disrupts the normal distribution of auxin in plant tissues, affecting various aspects of plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by 2,4,6-Triiodobenzoic acid is the auxin signaling pathway . By inhibiting auxin transport, 2,4,6-Triiodobenzoic acid alters the concentration gradient of auxin within plant tissues. This can lead to changes in cell elongation, division, differentiation, and other processes regulated by auxin.

Pharmacokinetics

The pharmacokinetics of 2,4,6-Triiodobenzoic acid in plants involve its absorption, distribution, metabolism, and excretion (ADME). After application, it is absorbed by plant tissues and distributed within the plant, primarily affecting areas of active growth .

Result of Action

The action of 2,4,6-Triiodobenzoic acid leads to changes in plant growth and development. It can inhibit the elongation of plant stems, leading to a dwarfing effect . At low concentrations, it can promote root formation . Under certain conditions, it can also promote flowering and induce the formation of flower buds .

Propriétés

IUPAC Name |

2,4,6-triiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVYPNHLIAWRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173938 | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triiodobenzoic acid | |

CAS RN |

2012-31-9 | |

| Record name | 2,4,6-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

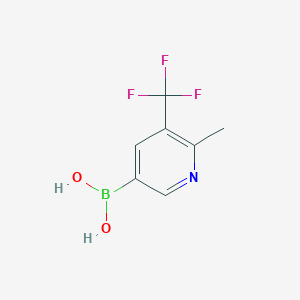

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4,6-triiodobenzoic acid?

A1: The molecular formula of 2,4,6-triiodobenzoic acid is C7H3I3O2, and its molecular weight is 499.8 g/mol.

Q2: What spectroscopic data is available for 2,4,6-triiodobenzoic acid and its derivatives?

A2: Researchers have used IR, 1H-NMR, and 13C-NMR spectroscopy to characterize 2,4,6-triiodobenzoic acid and its derivatives. [] These techniques provide insights into the structure and properties of these compounds.

Q3: What are the primary applications of 2,4,6-triiodobenzoic acid derivatives?

A3: Derivatives of 2,4,6-triiodobenzoic acid are primarily used as X-ray contrast agents due to their high iodine content, which makes them relatively opaque to X-rays. [, , , , ]

Q4: How do these compounds interact with the body to produce their contrast effect?

A4: These compounds are usually administered intravenously, and their high water solubility allows them to distribute rapidly throughout the bloodstream. [, , ] They are then excreted largely unchanged in the urine, enabling visualization of the urinary tract. [, ] Some derivatives are also excreted in bile, allowing visualization of the gallbladder and biliary tract. [, ]

Q5: Are there any known interactions between 2,4,6-triiodobenzoic acid derivatives and proteins in the body?

A5: Yes, research has shown that some derivatives can bind to human serum albumin. [] Additionally, iodipamide, a derivative of 2,4,6-triiodobenzoic acid, has been found to interact with ligandin, a glutathione transferase. []

Q6: Has 2,4,6-triiodobenzoic acid been investigated for other biological activities?

A6: Research has shown that a plant protein, SCARECROW-like 14 (SCL14), interacts with 2,4,6-triiodobenzoic acid. [] This interaction suggests a potential role in plant detoxification mechanisms, although further investigation is needed.

Q7: How does modifying the structure of 2,4,6-triiodobenzoic acid affect its properties as an X-ray contrast agent?

A7: Modifications to the acyl side chains of 2,4,6-triiodobenzoic acid can significantly impact its water solubility, toxicity, and excretion profile. [, ] For example, increasing the length of the acyl group generally leads to decreased toxicity and slower excretion rates. []

Q8: Can you provide examples of specific structural modifications and their impact?

A8:

* Replacing the 3,5-diacetylamino groups with 3,5-dipropionylamino groups results in sodium diprotrizoate, which has a slightly lower iodine content but maintains good contrast properties. [] * Introducing a methylglucamine salt instead of a sodium salt can improve water solubility and reduce toxicity. [, , ] * Adding a hydroxyl group to the acyl side chain can increase hydrophilicity and excretion rate. []

Q9: What is known about the toxicity of 2,4,6-triiodobenzoic acid and its derivatives?

A9: While generally considered safe for diagnostic purposes, these compounds can cause adverse effects, especially at high doses. [, , ] Toxicity profiles vary depending on the specific derivative and its formulation.

Q10: What types of toxicity have been observed in animal studies?

A10: Animal studies have revealed that at lethal doses, these compounds can cause respiratory distress and cardiovascular collapse. [] Repeated high doses have been linked to renal tubular nephrosis in some animals. []

Q11: What research is being done to address the environmental impact of these compounds?

A11: Research is ongoing to identify microorganisms capable of degrading iodinated contrast media and to develop efficient methods for their removal from wastewater. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)